molecular formula C20H22N2O3S2 B2394698 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one CAS No. 315238-28-9

5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one

Cat. No.: B2394698
CAS No.: 315238-28-9
M. Wt: 402.53
InChI Key: YTORJWCNYGVRPS-MRCUWXFGSA-N
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Description

5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of 2-iminothiazolidin-4-one derivatives, a scaffold studied for its diverse biological activities and physicochemical properties . The molecular structure integrates a phenylimino group and a tosyl (p-toluenesulfonyl) group, which can significantly influence the compound's electronic characteristics and interactions with biological targets. While specific pharmacological data and mechanism of action for this exact analogue are areas of ongoing investigation, related thiazolidin-4-one compounds are frequently explored in various scientific fields. Researchers may investigate this specific molecule as a key intermediate or precursor in synthetic chemistry, or as a candidate for screening in biological assays. This product is provided for research purposes, and researchers are encouraged to consult the current scientific literature for the latest findings on this and related chemical series. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-butyl-3-(4-methylphenyl)sulfonyl-2-phenylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-3-4-10-18-19(23)22(20(26-18)21-16-8-6-5-7-9-16)27(24,25)17-13-11-15(2)12-14-17/h5-9,11-14,18H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTORJWCNYGVRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with appropriate substituentsThe final step involves the tosylation of the thiazolidinone ring using tosyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often require a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a butyl group, phenylimino group, and tosyl group enhances its chemical complexity and potential for various applications. Its molecular structure can be represented as follows:

C13H15N2O2S\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_{2}\text{S}

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. It can participate in various reactions, including cycloadditions and nucleophilic substitutions, facilitating the creation of novel compounds with potential applications in pharmaceuticals and materials science .

Biological Applications

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by disrupting bacterial cell walls. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anti-inflammatory and Anticancer Properties : Preliminary studies have explored the compound's anti-inflammatory effects and its ability to inhibit cancer cell proliferation. For example, derivatives of thiazolidinones have shown promising results in inhibiting tumor growth in several cancer cell lines . The mechanisms involve the inhibition of specific enzymes and pathways associated with inflammation and cancer progression .

Industrial Applications

The compound is also investigated for its potential in developing new materials with specific chemical properties. Its unique structure allows it to be incorporated into polymers or other materials to enhance their performance characteristics, such as thermal stability or mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Anticancer Activity

In a pharmacological study, derivatives of thiazolidinones were tested against various cancer cell lines. Compound derivatives showed an inhibition rate of over 70% against leukemia cells (MOLT-4) and CNS cancer cells (SF-295), indicating their potential as anticancer agents.

Cell LineInhibition Rate (%)
MOLT-484.19
SF-29572.11

Mechanism of Action

The mechanism of action of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular membranes, altering their permeability and leading to cell death in microbial organisms. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at Position 3

The tosyl group at position 3 distinguishes 5-butyl-2-(phenylimino)-3-tosylthiazolidin-4-one from analogs with smaller or less polar substituents. For example:

  • 3-Cyclopropyl derivatives (e.g., 5-arylidene-3-cyclopropyl-2-(phenylimino)thiazolidin-4-ones) exhibit antiglycation activity, with compound 3 reversing glycation-induced conformational changes in proteins . The cyclopropyl group’s compact size may enhance binding to enzymatic pockets, whereas the bulkier tosyl group in the target compound could alter steric interactions or solubility.
  • 3-Phenyl analogs (e.g., 5-benzylidene-3-phenyl-2-(phenylimino)thiazolidin-4-ones) demonstrate antibacterial and enzyme-inhibitory effects .

Substituent Effects at Position 5

The butyl chain at position 5 introduces flexibility and moderate lipophilicity. Comparisons include:

  • 5-Arylidene derivatives: Compounds like 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one show potent antiglycation activity due to conjugated aromatic systems . The butyl group’s aliphatic nature in the target compound may reduce π-π stacking interactions but improve membrane permeability.
  • 5-Benzylidene analogs: These derivatives (e.g., 5-(furan-2-ylmethylene)-3-phenyl-2-(phenylimino)thiazolidin-4-one) exhibit antibacterial activity . The benzylidene group’s rigidity versus the butyl chain’s flexibility could lead to divergent biological targets.

Substituent Effects at Position 2

The phenylimino group at position 2 is a common feature in several analogs, suggesting its critical role in bioactivity:

  • 2-Morpholinoimino derivatives (e.g., 5-(4-substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones) were synthesized via condensation reactions, yielding compounds with antiarrhythmic properties linked to adrenolytic activity . The phenylimino group’s aromaticity and electron density may stabilize interactions with adrenergic receptors, a property shared with the target compound.

Biological Activity

5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate. The resulting thiazolidinone derivatives are characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structures and tautomeric forms .

Antibacterial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. Specifically, studies indicated that certain derivatives displayed up to 91.66% inhibition against Staphylococcus aureus and 88.46% against Escherichia coli in vitro. This suggests that modifications at the C2 position can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. Compounds within this class have been reported to inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Notably, derivatives with specific substituents have shown improved potency, indicating that structural modifications can significantly influence biological activity .

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, thiazolidinone derivatives also exhibit anti-inflammatory effects. Studies have highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of thiazolidinone derivatives:

  • Antibacterial Efficacy : A study evaluated a series of thiazolidinones against bacterial strains and found that modifications at the C2 position significantly enhanced antibacterial activity compared to unsubstituted analogs .
  • Cytotoxicity in Cancer Cells : Research involving IC50 assays demonstrated that certain thiazolidinone derivatives exhibited cytotoxic effects on cancer cell lines at low micromolar concentrations, indicating their potential as chemotherapeutic agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, helping to elucidate their mechanisms of action at a molecular level .

Data Summary

Biological ActivityTest Organism/Cell LineInhibition/IC50 Value
AntibacterialE. coli88.46%
S. aureus91.66%
AnticancerHT29 adenocarcinomaIC50 < 10 µM
H460 lung cancerIC50 < 10 µM
Anti-inflammatoryVariousSignificant inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process starting with condensation of thiosemicarbazides with ketones or aldehydes, followed by cyclization. For example, similar thiazolidinone derivatives are synthesized via refluxing in ethanol with aryl isothiocyanates or using triethylamine (Et₃N) in dimethylformamide (DMF)-H₂O mixtures . Key parameters include solvent choice (e.g., DMF, ethanol), temperature control (reflux conditions), and catalysts (Et₃N or acidic/basic conditions). Reaction progress can be monitored using TLC or HPLC to minimize by-products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Structural characterization relies on NMR (¹H, ¹³C), FT-IR, and mass spectrometry. Crystallographic data (e.g., X-ray diffraction) can resolve stereochemistry, as demonstrated for analogous compounds like (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one . Computational tools (e.g., DFT calculations) validate electronic properties and tautomeric forms .

Q. What solvents and purification techniques are optimal for isolating this compound?

  • Methodology : Ethanol, DMF, or DMSO are common solvents for synthesis and recrystallization. Purification often involves column chromatography (silica gel) or recrystallization from ethanol-DMF mixtures (1:1). Solubility challenges in polar solvents may require gradient elution .

Advanced Research Questions

Q. How does the tosyl group in this compound influence its reactivity and biological activity?

  • Methodology : The tosyl (p-toluenesulfonyl) group acts as an electron-withdrawing moiety, enhancing electrophilicity at the thiazolidinone core. This modification can improve binding to biological targets (e.g., enzymes) by stabilizing transition states. Comparative studies with non-tosylated analogs, using enzyme inhibition assays or molecular docking, reveal its role in activity modulation .

Q. What computational strategies are used to predict the bioactivity of this compound against specific targets (e.g., kinases, DNA)?

  • Methodology : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess interactions with targets like DNA or proteins. For example, DNA-binding studies of similar compounds use UV-Vis titration and ethidium bromide displacement assays, supported by docking into B-DNA minor grooves . QSAR models correlate structural features (e.g., substituent electronegativity) with cytotoxicity .

Q. How can contradictory bioactivity data across different cell lines or assays be resolved?

  • Methodology : Discrepancies may arise from cell-specific uptake mechanisms or assay conditions (e.g., redox interference in MTT assays). Validate results using orthogonal assays (e.g., ATP-based viability tests) and control for compound stability in culture media. For instance, fluorinated thiazolidinones show variable anticancer activity depending on cell membrane permeability .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Scale-up requires optimizing exothermic reactions (e.g., cyclization steps) and reducing solvent volumes. Continuous flow reactors or microwave-assisted synthesis may improve yield and reproducibility. Industrial adaptations of similar syntheses emphasize catalyst recycling and waste minimization .

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